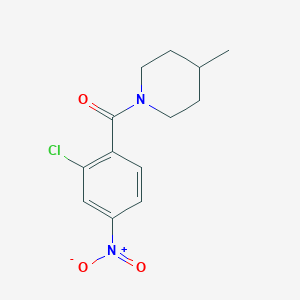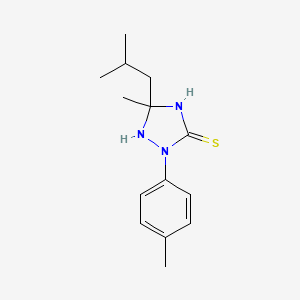![molecular formula C22H24BrN7O2 B11522622 N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11522622.png)
N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromomethoxyphenyl group, a hydrazinyl group, and a morpholinyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Bromomethoxyphenyl Group: This step involves the use of bromomethoxybenzaldehyde and appropriate reagents to form the desired linkage.
Hydrazinyl Group Addition: The hydrazinyl group is introduced through hydrazine derivatives under specific reaction conditions.
Morpholinyl Group Incorporation: The morpholinyl group is added using morpholine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and hydrazinyl groups.
Reduction: Reduction reactions can occur at the bromomethoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-4-[(2E)-2-[(2-CHLORO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- N-BENZYL-4-[(2E)-2-[(2-FLUORO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
N-BENZYL-4-[(2E)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of the bromomethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H24BrN7O2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24BrN7O2/c1-31-18-7-8-19(23)17(13-18)15-25-29-21-26-20(24-14-16-5-3-2-4-6-16)27-22(28-21)30-9-11-32-12-10-30/h2-8,13,15H,9-12,14H2,1H3,(H2,24,26,27,28,29)/b25-15+ |
InChI Key |
WAOZTRDHUAZUQI-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11522539.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11522587.png)

![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11522602.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11522603.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11522608.png)
![(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide](/img/structure/B11522611.png)
